molecular formula C12H18FN5 B11760376 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11760376
M. Wt: 251.30 g/mol
InChI Key: YRGBTWAZSQVRHZ-UHFFFAOYSA-N
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Description

Introduction to Pyrazole-Based Heterocyclic Compounds

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational building block in coordination chemistry. Its ability to act as a monodentate or bridging ligand arises from the dual donor sites (N1 and N2), which can participate in σ-bonding with metal centers. The electron density distribution across the pyrazole ring—with C4 being electron-rich and C3/C5 electron-deficient—facilitates both electrophilic and nucleophilic interactions, depending on substitution patterns. Modern ligand design often incorporates N-substituents to fine-tune steric, electronic, and solubility properties, enabling precise control over metal-ligand interactions.

Structural and Electronic Properties of Pyrazole Derivatives in Coordination Chemistry

The ligand (1,4-dimethyl-1H-pyrazol-5-yl)methylamine features two pyrazole rings connected via a methyleneamine (-CH2-NH-CH2-) linker. Key structural attributes include:

  • Pyrazole Ring 1 : Substituted at N1 and C4 with methyl groups. The methyl groups enhance electron density at C5 (adjacent to N2) through inductive effects, potentially increasing nucleophilicity at this position.
  • Pyrazole Ring 2 : Functionalized at N1 with a 2-fluoroethyl group. The fluorine atom introduces electronegativity, polarizing the C-F bond and creating a weakly electron-withdrawing effect on the pyrazole ring.
  • Methyleneamine Linker : The NH group may participate in hydrogen bonding, while the methylene spacers provide conformational flexibility, enabling adaptive coordination geometries.
Electronic Effects and Coordination Modes

The methyl groups on Pyrazole Ring 1 donate electron density to the ring, stabilizing metal complexes through enhanced π-backbonding in low-spin d⁶ configurations (e.g., Cu²⁺, Zn²⁺). In contrast, the 2-fluoroethyl group on Pyrazole Ring 2 creates a localized electron deficiency at C3/C5, favoring interactions with electrophilic metal centers (e.g., Fe³⁺, Co³⁺). The ligand’s bifurcated electronic profile allows for asymmetric coordination, as observed in related bis-pyrazole complexes where one pyrazole acts as a stronger σ-donor and the other engages in π-accepting interactions.

Table 1: Comparative Electronic Properties of Substituents in Bis-Pyrazole Ligands

Substituent Electronic Effect Preferred Metal Interaction Example Complexes
Methyl (N1, C4) Electron-donating (+I) d⁸/d¹⁰ (Cu²⁺, Zn²⁺) [Cu(L)₄(NO₃)₂]
2-Fluoroethyl (N1) Weak electron-withdrawing High-spin d⁵/d⁶ (Fe³⁺, Co²⁺) [Fe(L)(NCS)₂]

Role of N-Substituents in Modulating Ligand Behavior: Methyl and Fluoroethyl Functional Groups

Methyl Groups: Steric and Electronic Contributions

The 1,4-dimethyl substitution on Pyrazole Ring 1 imposes steric hindrance near the N2 donor site, which can influence metal coordination geometry. For instance, in octahedral Cu²⁺ complexes, bulky substituents at C4 and N1 may enforce a distorted tetragonal geometry by limiting axial ligand approach. Electronically, methyl groups increase the basicity of the pyrazole nitrogen, enhancing metal-ligand bond strength in complexes such as [ZnCl₂(L)₂], where L is a methyl-substituted pyrazole.

2-Fluoroethyl Group: Polarity and Secondary Interactions

The 2-fluoroethyl substituent on Pyrazole Ring 2 introduces polarity without significantly altering steric bulk. The C-F bond’s dipole moment (∼1.41 D) can engage in weak hydrogen bonding with proximal anions (e.g., Cl⁻, NO₃⁻) or solvent molecules, stabilizing supramolecular architectures in the solid state. Additionally, the fluorine atom’s electronegativity slightly reduces electron density at N2, making the pyrazole ring more amenable to binding metals in higher oxidation states.

Key Mechanistic Insights

  • Metal-Ligand Cooperativity : In Fe³⁺ complexes, the fluoroethyl group’s electron-withdrawing effect synergizes with the metal’s Lewis acidity to facilitate redox processes, as seen in catalytic applications of related protic pyrazole systems.
  • Solubility Modulation : The fluoroethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for solution-phase synthesis of coordination polymers.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C12H18FN5/c1-10-7-15-17(2)12(10)9-14-8-11-3-5-18(16-11)6-4-13/h3,5,7,14H,4,6,8-9H2,1-2H3

InChI Key

YRGBTWAZSQVRHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=NN(C=C2)CCF

Origin of Product

United States

Preparation Methods

Preparation of 1,4-Dimethyl-1H-pyrazol-5-ylmethanamine

This intermediate is synthesized via cyclocondensation of acetylacetone with hydrazine derivatives. A three-component reaction involving benzaldehyde, sodium acetate, and hydrazine hydrate at room temperature yields the pyrazole core. Subsequent methylation at the N1 position is achieved using iodomethane in dimethylformamide (DMF) at 80°C, followed by reductive amination to introduce the methylamine moiety.

Synthesis of 1-(2-Fluoroethyl)-1H-pyrazol-3-ylmethanamine

The 2-fluoroethyl group is introduced via nucleophilic substitution. Starting from 1H-pyrazol-3-amine, treatment with 1-bromo-2-fluoroethane in the presence of potassium carbonate (K2_2CO3_3) in DMF at 60°C for 12 hours affords 1-(2-fluoroethyl)-1H-pyrazol-3-amine. A Mannich reaction with formaldehyde and ammonium chloride then installs the methylamine group.

Alkylation and Coupling Strategies

The final step involves coupling the two pyrazole intermediates through a nucleophilic substitution or reductive amination.

Nucleophilic Substitution

A two-step protocol is employed:

  • Chlorination : The 1,4-dimethylpyrazole derivative is treated with thionyl chloride (SOCl2_2) to form the corresponding chloroamine.

  • Coupling : Reaction with 1-(2-fluoroethyl)-1H-pyrazol-3-ylmethanamine in DMF at 80°C for 16 hours achieves C–N bond formation. This method yields 49–62% product, with purification via reversed-phase HPLC.

Reductive Amination

An alternative one-pot method uses sodium cyanoborohydride (NaBH3_3CN) in methanol to couple the amines under mild conditions (25°C, pH 4–5). This approach avoids harsh reagents but requires stringent pH control.

Catalytic Methods and Reaction Optimization

Iodine-Sulfuric Acid Catalysis

A patent-derived method leverages iodine (0.1–2 mol%) in concentrated sulfuric acid (45–95%) at 50–250°C to dehydrogenate 2-pyrazoline intermediates. This system enables catalytic recycling of iodine, achieving 85–95% purity before recrystallization.

Solvent Effects

Polar aprotic solvents like DMSO enhance yields (up to 67%) by stabilizing transition states during alkylation. Conversely, DMF facilitates higher temperatures (80–100°C) for faster kinetics.

Purification and Characterization Techniques

Workup Procedures

  • Extraction : Dichloromethane (DCM) partitions the product from aqueous layers.

  • Drying : Anhydrous sodium sulfate (Na2_2SO4_4) removes residual water.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) or HPLC isolates the amine.

Analytical Data

TechniqueObservations
LC-MS [M+H]+^+ = 251.3 (calc. 251.30)
1^1H NMR δ 2.21 (s, 3H, CH3_3), 4.62 (t, 2H, FCH2_2), 7.35 (s, 1H, pyrazole)
IR 3350 cm1^{-1} (N–H), 1600 cm1^{-1} (C=N)

Comparative Analysis of Synthetic Approaches

MethodYield (%)ConditionsAdvantagesLimitations
Nucleophilic Sub. 49–62DMF, 80°C, 16hHigh purityLong reaction time
Reductive Amination 55–60MeOH, 25°C, pH 4–5Mild conditionspH sensitivity
Iodine-H2_2SO4_4 85–95H2_2SO4_4, 150°CCatalytic recyclingCorrosive reagents

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or alcoholic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.

    Substitution: Sodium azide, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Pyrazole oxides

    Reduction: Reduced pyrazole derivatives

    Substitution: Azido or thiol-substituted pyrazole derivatives

Scientific Research Applications

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the fluoroethyl group enhances its binding affinity and specificity towards certain targets.

Biological Activity

The compound (1,4-dimethyl-1H-pyrazol-5-yl)methylamine , with a CAS number of 1856088-63-5, is an emerging molecule of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy and safety profiles.

  • Molecular Formula: C12H19ClFN5
  • Molecular Weight: 287.77 g/mol
  • Structural Features: The compound contains two pyrazole moieties linked through a methylamine bridge, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly against various pathogens and cancer cell lines. The following sections detail its pharmacological effects and mechanisms of action.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit the growth of several cancer cell lines. For example, it showed significant cytotoxicity against MRC5 cells with a pEC50 value indicating low micromolar activity . Additionally, the compound has been tested against Trypanosoma brucei brucei, a parasite responsible for African sleeping sickness, showing promising results with a pEC50 value of 8.5 ± 0.14 .

Table 1: Biological Activity Summary

Target Pathogen/Cell LinepEC50 ValueRemarks
MRC5 Cells~6.0Low micromolar activity
T. brucei brucei8.5 ± 0.14Significant inhibition

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole rings significantly impact the biological activity. For instance:

  • Removal of methyl groups from the pyrazole led to decreased potency.
  • Substituting alkyl chains at specific positions improved activity against T. brucei brucei .

Table 2: SAR Insights

ModificationpEC50 ValueEffect on Activity
Parent Compound8.5Baseline activity
Ethyl substitution at R16.2Similar activity
Propyl substitution at R16.8Improved activity
Bulky tert-butyl substitution4.7Decreased activity

Pharmacokinetic Properties

The pharmacokinetic profile of the compound has been characterized through in vitro assays:

  • Aqueous Solubility: Generally good to excellent.
  • Plasma Protein Binding (PPB): Ranges from good to excellent.
  • Clearance Rates: Medium to high in human liver microsomes (HLMs) and rat hepatocytes (RHs), indicating favorable metabolic stability .

Case Studies

Several case studies have been published regarding the application of this compound in treating infections and cancer:

  • Cancer Treatment : A study highlighted its efficacy against lung cancer cell lines, demonstrating significant growth inhibition at concentrations below 40 μM after extended exposure .
  • Antiparasitic Activity : Another investigation focused on its potential as an antiparasitic agent, showing rapid action and high potency against T. brucei brucei within a short incubation period .

Comparison with Similar Compounds

Substituent Variations on Pyrazole Rings

  • Target Compound :

    • Pyrazole 1: 1,4-dimethyl groups.
    • Pyrazole 2: 1-(2-fluoroethyl) group at position 1.
    • Linkage: Methylamine bridge.
  • Analog 1: (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine (CAS 1855938-51-0) Pyrazole 1: 1,3-dimethyl groups. Pyrazole 2: 1-(2,2,2-trifluoroethyl) group.
  • Analog 2: 3-[({[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol (CAS 1856065-84-3) Features a phenolic hydroxyl group instead of a second pyrazole ring. Key Difference: The hydroxyl group introduces hydrogen-bonding capability, which may enhance solubility but reduce membrane permeability compared to the target compound .
  • Analog 3: 3-Phenyl-1H-pyrazol-5-amine derivatives (e.g., MK12, MK60) Substituents: Aryl groups (e.g., phenyl, 3-chlorophenyl) at position 3.

Linkage Modifications

  • Urea-Linked Analogs: 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Replaces the methylamine bridge with a urea group.

Physicochemical Properties

Property Target Compound Analog 1 (Trifluoroethyl) Analog 3 (3-Phenyl)
Molecular Formula C₁₂H₁₇FN₆ C₁₂H₁₆F₃N₅ C₉H₁₀N₃ (base structure)
Molecular Weight ~288.3 g/mol 287.28 g/mol ~160.2 g/mol
Fluorine Content 1 F atom 3 F atoms 0
Key Functional Groups Fluoroethyl, methylamine Trifluoroethyl, methylamine Phenyl, amine
  • Lipophilicity : The trifluoroethyl group in Analog 1 significantly increases logP compared to the target compound, favoring blood-brain barrier penetration but risking off-target effects .
  • Solubility: The phenolic hydroxyl group in CAS 1856065-84-3 enhances aqueous solubility, whereas aryl substituents in Analog 3 reduce it .

Q & A

Q. Advanced Structural Analysis

Data Collection : High-resolution single-crystal X-ray diffraction (SCXRD) at low temperatures (100 K) minimizes thermal motion artifacts .

SHELXL Refinement :

  • Use SHELXL-2018 for least-squares refinement, incorporating hydrogen bonding parameters (e.g., dH...A<2.5d_{\text{H...A}} < 2.5 Å, angles > 120°) .
  • Address disorder in the fluoroethyl group via PART instructions and isotropic displacement parameter (ADP) constraints .

Validation : Check for R-factor convergence (R1<0.05R_1 < 0.05), Fo/Fc maps for residual electron density, and PLATON analysis for missed symmetry .

What strategies are recommended for reconciling contradictory biological activity data across studies?

Q. Data Contradiction Analysis

Experimental Replication : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability. For antimicrobial studies, use CLSI guidelines for MIC determination .

Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., substituent electronegativity, logP). For example, fluoroethyl groups may enhance membrane permeability but reduce solubility, conflicting across assays .

Structural Correlates : Cross-reference activity data with computational docking (AutoDock Vina) to validate target binding vs. off-target effects .

How do substitution patterns on the pyrazole rings influence pharmacological activity?

Q. Structure-Activity Relationship (SAR) Insights

Substituent Impact on Activity Evidence Source
1,4-Dimethyl (Pyrazole A)Enhances metabolic stability via steric shielding of NH groups
2-Fluoroethyl (Pyrazole B)Increases lipophilicity (clogP +0.7) and CNS penetration
Methyl vs. EthylEthyl groups reduce cytotoxicity in HepG2 cells (IC₅₀ ↑ 30%)

Methodological Note : Use comparative molecular field analysis (CoMFA) to quantify 3D electrostatic/hydrophobic contributions .

What spectroscopic techniques are optimal for characterizing dynamic molecular interactions?

Q. Advanced Interaction Profiling

NMR Titration : Monitor chemical shift perturbations (δH) in DMSO-d₆ to map ligand-receptor binding (e.g., Δδ > 0.1 ppm for active sites) .

Fluorescence Quenching : Measure Stern-Volmer constants (KSVK_{SV}) to assess binding affinity with serum albumin (e.g., KSV=2.5×104K_{SV} = 2.5 \times 10^4 M⁻¹ suggests strong interaction) .

ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme inhibition (e.g., entropy-driven binding for kinase targets) .

How can computational modeling predict metabolic pathways and toxicity?

Q. Predictive ADMET Workflow

Software Tools : Use SwissADME for bioavailability radar (TPSA < 90 Ų optimal) and ProTox-II for hepatotoxicity alerts .

CYP450 Metabolism : Molecular dynamics (MD) simulations (AMBER) identify likely oxidation sites (e.g., fluoroethyl → fluoroacetic acid metabolite) .

Mitigation Strategies : Introduce polar groups (e.g., hydroxyl) to reduce renal clearance risks predicted by QikProp .

What crystallization challenges arise from the compound’s fluoroethyl group, and how are they addressed?

Q. Crystallography Challenges

Disorder Management : The fluoroethyl group often exhibits rotational disorder. Mitigate by:

  • Cooling crystals to 100 K during data collection .
  • Applying SHELXL restraints (DFIX, FLAT) to model staggered conformers .

Hydrogen Bonding : Graph-set analysis (Etter’s rules) reveals C–H···F interactions (d=2.3d = 2.3 Å) stabilizing the lattice .

What statistical methods validate reproducibility in dose-response studies?

Q. Advanced Data Validation

EC₅₀/IC₅₀ Consistency : Use nonlinear regression (GraphPad Prism) with 95% confidence intervals. Reject outliers via Grubbs’ test (p<0.01p < 0.01) .

Power Analysis : Ensure n3n \geq 3 replicates per dose to achieve 80% power (α = 0.05) for ANOVA comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.